molecular formula C14H17FN4O5S B2824812 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 2034358-40-0

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2824812
CAS No.: 2034358-40-0
M. Wt: 372.37
InChI Key: YRFFXXLDVSPKBH-UHFFFAOYSA-N
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Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of triazine derivatives This compound is known for its unique chemical structure, which includes a triazine ring substituted with methoxy groups and a sulfonamide group

Mechanism of Action

Target of Action

Similar compounds with a 1,3,5-triazine core are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. The 1,3,5-triazine core is a versatile scaffold that can form multiple hydrogen bonds, enhancing its binding affinity to various biological targets . The presence of the ethoxy and fluorobenzene groups may further modulate this interaction, leading to changes in the target’s function .

Biochemical Pathways

Compounds with a similar structure have been shown to influence various biochemical pathways, including signal transduction, enzymatic reactions, and gene expression .

Pharmacokinetics

The compound’s solubility, stability, and permeability can be influenced by its chemical structure, which includes a 1,3,5-triazine core and various functional groups .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the nature of its interaction with these targets. Potential effects could include changes in cellular signaling, alterations in gene expression, or modulation of enzymatic activity .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by pH, while its efficacy could be modulated by interactions with other molecules in the cellular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-4,6-dimethoxy-1,3,5-triazine, which is then reacted with N-methylmorpholine to form the intermediate 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride . This intermediate is further reacted with 4-ethoxy-3-fluorobenzenesulfonamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-methylmorpholine, carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) under controlled temperature and pH conditions to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions include amides, esters, and other carboxylic acid derivatives. These products are often used in further synthetic applications or as intermediates in the production of more complex molecules.

Scientific Research Applications

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a coupling reagent in peptide synthesis and other organic transformations.

    Biology: The compound is employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Its derivatives are investigated for their pharmacological properties and potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is unique due to its specific substitution pattern on the triazine ring and the presence of the sulfonamide group

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O5S/c1-4-24-11-6-5-9(7-10(11)15)25(20,21)16-8-12-17-13(22-2)19-14(18-12)23-3/h5-7,16H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFFXXLDVSPKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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